Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is an organic compound that is widely used in scientific research. It is a quinazolinone derivative that has shown potential as an anti-cancer agent. The compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves several pathways. It has been shown to activate the JNK signaling pathway, which leads to the induction of apoptosis in cancer cells. The compound also inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. Additionally, Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects. The compound inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of the compound is its solubility. Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate is poorly soluble in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, research could focus on the development of more soluble derivatives of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate, which could improve its efficacy as a cancer treatment.
Méthodes De Synthèse
The synthesis of Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate involves a multi-step process. The first step is the synthesis of 2-chloro-6-iodoquinazoline, which is achieved by reacting 2-chloro-6-nitroquinazoline with sodium iodide and a reducing agent such as iron powder. The resulting 2-chloro-6-iodoquinazoline is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate.
Applications De Recherche Scientifique
Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes involved in cancer cell proliferation and angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Propriétés
IUPAC Name |
ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCWNWOFSPPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557015 |
Source
|
Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116027-13-5 |
Source
|
Record name | Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.